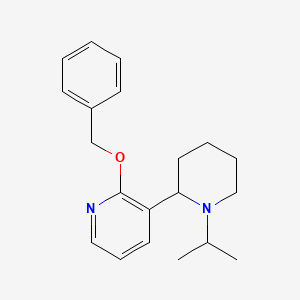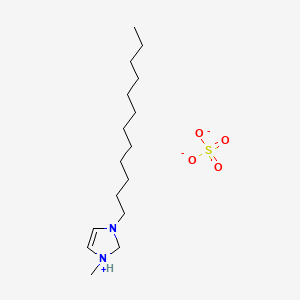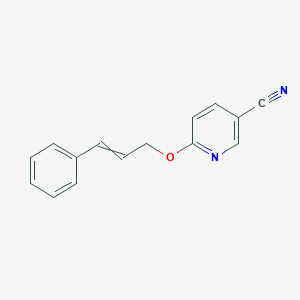
CID 50911035
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 50911035” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 50911035 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
CID 50911035 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Applications De Recherche Scientifique
CID 50911035 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of CID 50911035 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 50911035 include other small molecules with comparable chemical structures and properties. These compounds may share similar reactivity and applications but can differ in their specific biological activities and mechanisms of action.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial purposes.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Propriétés
Formule moléculaire |
C5H8BN2 |
|---|---|
Poids moléculaire |
106.94 g/mol |
InChI |
InChI=1S/C5H8BN2/c1-7-3-4-8(2)5(7)6/h3-4H,1-2H3 |
Clé InChI |
NSKJUWHWZGAYKY-UHFFFAOYSA-N |
SMILES canonique |
[B]=C1N(C=CN1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)



![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)


![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)
![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)
![2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)
![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)
![Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)
